

A Technical Guide to the Solubility of N-(4-aminobutyl)butanamide

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| Compound of Interest | | |
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| Compound Name: | C4-Amide-C4-NH2 | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of N-(4-aminobutyl)butanamide, a molecule incorporating both a secondary amide and a primary amine. In the absence of direct experimental data in publicly available literature, this document outlines the molecule's physicochemical properties and predicted solubility in a range of common solvents based on established chemical principles and data from its constituent fragments, butyramide and 1,4-diaminobutane. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided to guide researchers in generating quantitative data for applications in pharmaceutical and chemical research.

Introduction and Physicochemical Properties

N-(4-aminobutyl)butanamide (putative CAS RN 82023-86-7) is an organic molecule characterized by a secondary amide linkage and a terminal primary amino group, separated by a C4 alkyl chain and with another C4 chain on the amide carbonyl. This bifunctional nature, possessing hydrogen bond donors and acceptors as well as a basic center and significant aliphatic character, suggests a complex and nuanced solubility profile. Understanding this profile is critical for its application in drug development, chemical synthesis, and biological assays.

Table 1: Physicochemical Properties of N-(4-aminobutyl)butanamide



| Identifier/Descriptor | Value | Source |
|--------------------------------|----------------------------|--------------|
| IUPAC Name | N-(4-aminobutyl)butanamide | - |
| Synonyms | C4-Amide-C4-NH2 | - |
| Molecular Formula | C8H18N2O | (Calculated) |
| Molecular Weight | 158.24 g/mol | (Calculated) |
| Canonical SMILES | C(CCN)C(=O)NCCCCN | (Predicted) |
| Hydrogen Bond Donors | 2 | (Predicted) |
| Hydrogen Bond Acceptors | 2 | (Predicted) |
| Rotatable Bond Count | 7 | (Predicted) |
| Topological Polar Surface Area | 55.1 Ų | (Predicted) |
| XLogP3 | 0.3 | (Predicted) |

Note: Properties are predicted as no dedicated experimental data for this specific molecule is readily available in public databases.

Predicted Solubility Profile

The solubility of N-(4-aminobutyl)butanamide is governed by the interplay of its functional groups and its overall molecular structure.

- Polar Functional Groups: The amide (-C(=O)NH-) and amine (-NH2) groups are polar and capable of forming hydrogen bonds with protic solvents. The amide can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the primary amine can donate two hydrogen bonds and accept one.[1][2]
- Nonpolar Structure: The two C4 alkyl chains (-(CH₂)₃CH₃ and -(CH₂)₄-) contribute significant nonpolar, hydrophobic character to the molecule.
- Basic Nature: The terminal primary amine is basic and will react with acids to form a water-soluble ammonium salt.[2][3]







This amphiphilic character suggests it will have limited solubility in highly polar or highly nonpolar solvents but will exhibit good solubility in solvents of intermediate polarity and in acidic aqueous solutions.

Table 2: Predicted Qualitative Solubility of N-(4-aminobutyl)butanamide



| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
|------------------|--|-----------------------------------|--|
| Polar Protic | Water, Ethanol, Methanol | Sparingly Soluble to Soluble | The polar amide and amine groups can form hydrogen bonds with protic solvents. However, the two alkyl chains contribute significant hydrophobic character, likely limiting solubility in water. Solubility is expected to be higher in alcohols compared to water. |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors, interacting favorably with the amide and amine N-H protons. The overall polarity is compatible with these solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The nonpolar alkyl chains will have favorable van der Waals interactions, but the highly polar amide and amine groups will be difficult to solvate, leading to low solubility. |
| Acidic (Aqueous) | 5% Hydrochloric Acid | Freely Soluble | The basic primary amine will be |



| | | | protonated to form an ammonium salt (- NH3+Cl-), which is ionic and highly soluble in water.[3] |
|-----------------|---------------------|-------------------|--|
| Basic (Aqueous) | 5% Sodium Hydroxide | Sparingly Soluble | The N-H protons of the amide and amine are not significantly acidic and will not be deprotonated by a dilute base. A significant increase in solubility compared to water is not expected. |

Quantitative Solubility Data of Related Compounds

To substantiate the predictions, the experimental solubility of the molecule's constituent fragments, Butyramide and 1,4-Diaminobutane, is presented below.

Table 3: Quantitative Solubility of Butyramide (C4H9NO)

| Solvent | Temperature (°C) | Solubility | Source |
|---------------|------------------|---------------------------|--------|
| Water | 15 | 163,000 mg/L (163 g/L) | |
| Ethanol | - | Soluble | |
| Diethyl Ether | - | Slightly Soluble | _ |
| Benzene | - | Insoluble | |

Table 4: Quantitative Solubility of 1,4-Diaminobutane (C₄H₁₂N₂)



| Solvent | Temperature (°C) | Solubility | Source |
|---------|------------------|------------|--------|
| Water | 20 | 40 g/L | |
| Ether | - | Soluble | |
| Alcohol | - | Soluble | |

Note: The dihydrochloride salt of 1,4-diaminobutane is highly soluble in water but insoluble in DMSO and methanol.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, the following robust shake-flask method is recommended. This protocol is adapted from established methods for determining the equilibrium solubility of organic compounds.

4.1. Materials and Reagents

- N-(4-aminobutyl)butanamide (solid, >98% purity)
- Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetonitrile, Hexane, 5% HCl, 5% NaOH) of analytical grade
- Glass vials (e.g., 4 mL) with screw caps
- Constant temperature orbital shaker
- Centrifuge
- Syringe filters (0.22 μm, solvent-compatible)
- Validated analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) for quantification
- Analytical balance

4.2. Procedure



· Preparation of Saturated Solutions:

- Add an excess amount of solid N-(4-aminobutyl)butanamide to a series of vials (e.g., add 10-20 mg to 2 mL of solvent). The presence of undissolved solid is crucial to ensure saturation.
- Securely cap the vials to prevent solvent evaporation.

· Equilibration:

- Place the vials in a constant temperature orbital shaker set to a specific temperature (e.g., 25 °C).
- Equilibrate the samples for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure equilibrium is reached.

• Sample Separation:

- After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

Sample Analysis:

- Carefully collect an aliquot of the clear supernatant.
- \circ Filter the supernatant through a 0.22 μm syringe filter to remove any remaining particulates.
- Accurately dilute the filtered solution with a suitable solvent for analysis.
- Quantify the concentration of the dissolved N-(4-aminobutyl)butanamide in the filtrate using a pre-validated analytical method (e.g., HPLC-UV).

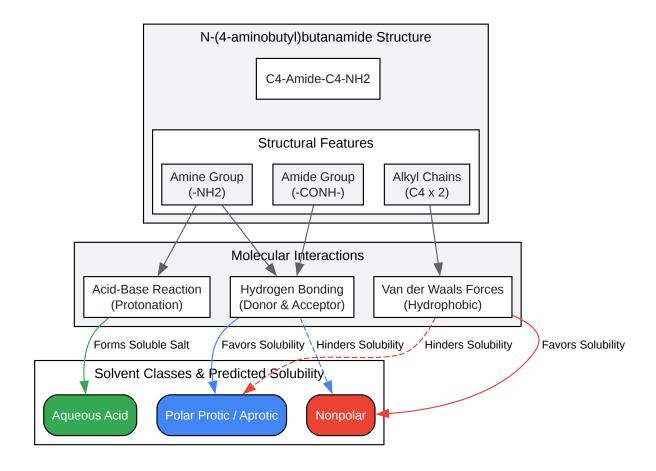
Data Calculation:



- Calculate the solubility in mg/mL or g/L using the measured concentration and the dilution factor.
- The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Visualizations

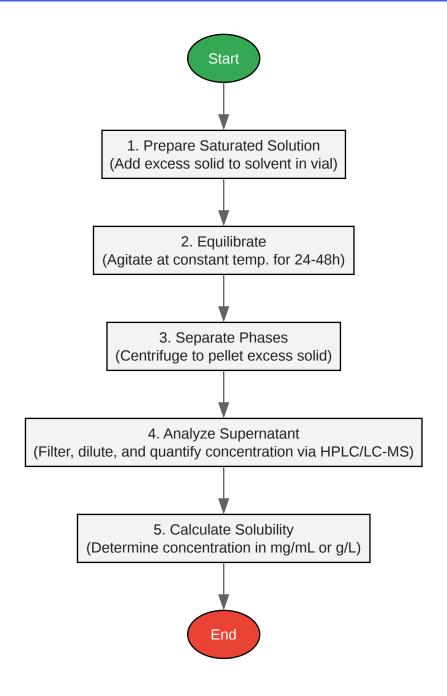
The following diagrams illustrate the logical framework for predicting solubility and the experimental workflow for its determination.



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Caption: Logical framework for predicting solubility.





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Caption: Experimental workflow for solubility determination.

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References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. moorparkcollege.edu [moorparkcollege.edu]
- 3. chemhaven.org [chemhaven.org]
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